molecular formula C16H23ClN4O4S B13868562 N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide

N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide

Cat. No.: B13868562
M. Wt: 402.9 g/mol
InChI Key: QHGPRIOPLCNMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated phenyl ring, a sulfamoyl group, a morpholine ring, and a piperidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a sulfamoyl group. The morpholine and piperidine rings are then incorporated through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-sulfamoylphenyl)-2-phenylacetamide: Shares the chlorinated phenyl and sulfamoyl groups but differs in the presence of a phenylacetamide group instead of the morpholine and piperidine rings.

    S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate: Contains a similar chlorinated phenyl and sulfamoyl structure but includes a quinoline ring and a carbothioate group.

Uniqueness

N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and biochemical tools.

Properties

Molecular Formula

C16H23ClN4O4S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide

InChI

InChI=1S/C16H23ClN4O4S/c17-14-11-13(26(18,23)24)1-2-15(14)19-16(22)21-5-3-12(4-6-21)20-7-9-25-10-8-20/h1-2,11-12H,3-10H2,(H,19,22)(H2,18,23,24)

InChI Key

QHGPRIOPLCNMEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)NC3=C(C=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.